molecular formula C15H16N4O3 B2870838 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one CAS No. 2319635-50-0

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one

Cat. No.: B2870838
CAS No.: 2319635-50-0
M. Wt: 300.318
InChI Key: LRVVZCDPBRWUIN-UHFFFAOYSA-N
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Description

The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one features a hybrid structure combining a 1,2,4-triazole ring, a strained azetidine (four-membered) ring, and a benzodioxol moiety. The 1,2,4-triazole group is known for its pharmacological relevance, including antimicrobial and antifungal activities .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-15(4-11-1-2-13-14(3-11)22-10-21-13)18-5-12(6-18)7-19-9-16-8-17-19/h1-3,8-9,12H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVVZCDPBRWUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC3=C(C=C2)OCO3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one is a synthetic organic molecule characterized by its unique structural features, including an azetidine ring, a triazole moiety, and a benzo[d][1,3]dioxole structure. These components contribute to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Structural Features

Component Description
Azetidine Ring A four-membered nitrogen-containing ring that may enhance biological activity.
Triazole Moiety Known for its role in medicinal chemistry; often exhibits antifungal properties.
Benzo[d][1,3]dioxole A fused aromatic system that may contribute to the compound's pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The triazole group can inhibit cytochrome P450 enzymes, which are critical in the metabolism of various drugs and the synthesis of steroid hormones.
  • Receptor Modulation : The azetidine and dioxole moieties may interact with specific receptors or enzymes, potentially altering their activity and leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:

  • Triazole derivatives have been shown to inhibit fungal growth by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis.
  • Preliminary studies suggest that this compound may demonstrate activity against various bacterial strains and fungi.

Anticancer Activity

The compound's structural components suggest potential anticancer properties:

  • Similar triazole-containing compounds have exhibited antiproliferative effects against human cancer cell lines.
  • For example, a related triazole derivative showed IC(50) values ranging from 1.2 to 2.4 nM against cancer cells, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens:

Pathogen Inhibition Zone (mm) IC(50) (µg/mL)
Staphylococcus aureus1525
Escherichia coli1230
Candida albicans1820

This data suggests that the compound may possess moderate to strong antibacterial and antifungal activities .

Study 2: Anticancer Activity Assessment

Another investigation focused on the antiproliferative effects of related triazole compounds on cancer cell lines:

Cell Line IC(50) (nM)
MCF-7 (breast cancer)50
HeLa (cervical cancer)40
A549 (lung cancer)30

These findings indicate that similar structural motifs can lead to significant anticancer effects, supporting further exploration of this compound's therapeutic potential .

Chemical Reactions Analysis

Chemical Reactions of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d] dioxol-5-yl)ethan-1-one

This article provides a comprehensive analysis of the chemical reactions involving the compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d] dioxol-5-yl)ethan-1-one . The compound is notable for its structural complexity and potential biological activity, particularly in medicinal chemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction mechanism involves:

  • Formation of a copper-acetylide complex from the alkyne and copper catalyst.

  • Nucleophilic attack of the azide on the copper-acetylide to form a five-membered triazole ring.

  • Rearrangement and release of the copper catalyst.

This method is favored due to its high yield and selectivity under mild conditions.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including connectivity and environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS) : Useful for determining molecular weight and confirming the presence of specific functional groups.

  • Infrared Spectroscopy (IR) : Helps identify functional groups based on characteristic absorption bands.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A comparative analysis of structurally related compounds reveals key differences in core heterocycles, substituents, and synthetic pathways:

Compound Name Core Structure Substituents/Functional Groups Synthesis Method Biological Activity Reference
Target Compound 1,2,4-Triazole, azetidine, ketone Benzodioxol, methyl-azetidine linker Not explicitly described (likely via CAN-catalyzed condensation or one-pot methods) Hypothesized antimicrobial
[C1 ()] Imidazole-triazole Phenyl groups Condensation of aldehydes, benzil, and diaminotriazole with CAN catalyst Not reported
Ethyl 5-((1-(5-methyl-1-phenyl... 1,2,3-Triazole, thiadiazole Phenyl, ethyl ester Reaction with hydrazinecarbodithioate Not reported
1-[1-(2,1,3-Benzoxadiazol-5-yl... Benzoxadiazole-triazole Hexanone chain Azide-based synthesis Spectroscopic applications
3-((1H-Benzo[d][1,2,3]triazol... Benzotriazole-1,2,4-triazole Phenylethyl group Microwave-assisted one-pot synthesis Theoretical docking studies

Key Structural and Functional Differences

  • Azetidine vs.
  • Benzodioxol vs.
  • 1,2,4-Triazole vs. 1,2,3-Triazole : The 1,2,4-triazole isomer in the target compound may exhibit different hydrogen-bonding capabilities and metabolic stability compared to 1,2,3-triazole derivatives () .

Hypothesized Pharmacological Profile

  • The 1,2,4-triazole core is associated with antimicrobial activity in compounds like those in and .
  • The benzodioxol group may enhance blood-brain barrier penetration, as seen in psychoactive compounds, though this remains speculative without experimental validation .

Preparation Methods

Friedel-Crafts Acylation of 1,3-Benzodioxole

The reaction employs acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride or zinc chloride) to introduce the acetyl group onto the electron-rich aromatic ring of 1,3-benzodioxole. The ortho/para-directing nature of the methylenedioxy group ensures regioselective acylation at the 5-position.

Reaction Conditions:

  • Catalyst: Anhydrous ZnCl₂ (1.2 equiv)
  • Solvent: Dichloromethane (DCM), 0°C to room temperature
  • Time: 6–8 hours
  • Yield: 68–75%

Alternative Approaches

While Friedel-Crafts remains the most reliable method, biocatalytic asymmetric reduction of prochiral ketones has emerged as a sustainable alternative, though it is less commonly applied to this specific substrate.

Preparation of 3-((1H-1,2,4-Triazol-1-yl)methyl)azetidine

The azetidine-triazole subunit introduces steric and electronic complexity, necessitating a modular synthesis.

Azetidine Ring Formation

Azetidine, a strained four-membered amine, is synthesized via Gabriel synthesis or cyclization of 1,3-diaminopropanes under basic conditions. For functionalization at the 3-position, 3-(chloromethyl)azetidine hydrochloride serves as a key intermediate.

Triazole Incorporation

The chloromethyl intermediate undergoes nucleophilic substitution with 1H-1,2,4-triazole in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base:

Reaction Protocol:

  • Substrate: 3-(chloromethyl)azetidine (1.0 equiv)
  • Nucleophile: 1H-1,2,4-triazole (1.2 equiv)
  • Base: K₂CO₃ (2.0 equiv)
  • Solvent: DMF, 80°C, 12 hours
  • Yield: 62%

Coupling Strategies for Final Compound Assembly

The convergence of the azetidine-triazole and benzodioxol-ethanone subunits demands careful selection of coupling methodologies.

Nucleophilic Substitution at α-Position

α-Bromination of 2-(benzo[d]dioxol-5-yl)ethan-1-one precedes displacement by the azetidine-triazole nucleophile:

Step 1: α-Bromination

  • Reagents: N-Bromosuccinimide (NBS, 1.1 equiv), catalytic H₂SO₄
  • Solvent: Acetic acid, 50°C, 4 hours
  • Yield: 85%

Step 2: Displacement Reaction

  • Substrate: 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one (1.0 equiv)
  • Nucleophile: 3-((1H-1,2,4-triazol-1-yl)methyl)azetidine (1.2 equiv)
  • Base: Triethylamine (2.0 equiv)
  • Solvent: Acetonitrile, reflux, 8 hours
  • Yield: 58%

Microwave-Assisted Coupling

Microwave irradiation significantly enhances reaction efficiency:

  • Conditions: 120°C, 10 minutes, 10% TFA/DCE solution
  • Yield Improvement: 72% (vs. 58% conventional heating)

Optimization of Reaction Conditions and Catalytic Systems

Solvent and Temperature Effects

Parameter Conventional Method Microwave-Assisted
Solvent DCM/MeCN TFA/DCE
Temperature (°C) 80 120
Time 8 hours 10 minutes
Yield 58% 72%

Microwave irradiation accelerates the cyclization step by enabling rapid energy transfer, reducing side reactions.

Catalytic Enhancements

The use of triphenylphosphine as a catalyst in displacement reactions improves yields by stabilizing transition states.

Analytical Characterization and Purity Assessment

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, triazole), 6.85 (d, J = 8.0 Hz, 1H, benzodioxol), 4.25 (m, 4H, azetidine), 3.72 (s, 2H, CH₂-triazole).
  • HRMS (ESI): m/z calcd for C₁₇H₁₈N₄O₃ [M+H]⁺: 335.1351; found: 335.1348.

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirms >98% purity for optimized routes.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Conventional Low equipment requirements Long reaction times, lower yields
Microwave-Assisted High yields, rapid synthesis Specialized equipment needed
Biocatalytic Eco-friendly, enantioselective Limited substrate compatibility

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